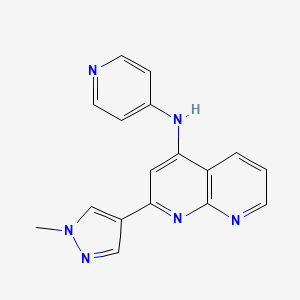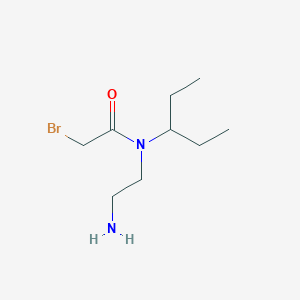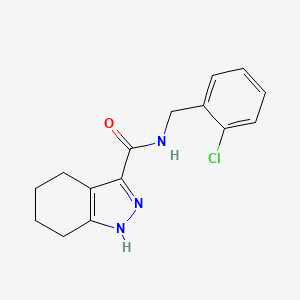
5-Bromo-1,3-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3-oxazole-4-carbaldehyde is a brominated heterocyclic organic compound. It is characterized by the presence of a bromine atom and an aldehyde group attached to an oxazole ring, a five-membered aromatic ring containing both nitrogen and oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Oxazole Derivatives: One common method involves the halogenation of oxazole derivatives using bromine in the presence of a suitable catalyst.
Oxidation of Bromo-oxazoles: Another approach is the oxidation of bromo-oxazoles using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale halogenation reactions, often employing continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Ammonia, alkyl halides, and palladium catalysts.
Major Products Formed:
Oxidation: 5-Bromo-1,3-oxazole-4-carboxylic acid.
Reduction: 5-Bromo-1,3-oxazole-4-methanol.
Substitution: Various substituted oxazoles depending on the reagent used.
Scientific Research Applications
5-Bromo-1,3-oxazole-4-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: Its unique reactivity makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-1,3-oxazole-4-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The aldehyde group can form Schiff bases with amino groups in biomolecules, leading to the modulation of biological processes. The bromine atom can also participate in electrophilic substitution reactions, affecting the activity of enzymes and receptors.
Comparison with Similar Compounds
1,3-Oxazole-4-carbaldehyde: Lacks the bromine atom.
5-Chloro-1,3-oxazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-1,3-oxazole-4-carbaldehyde: Bromine atom at a different position on the ring.
Uniqueness: 5-Bromo-1,3-oxazole-4-carbaldehyde is unique due to the presence of the bromine atom at the 5-position, which significantly influences its reactivity and biological activity compared to its chlorinated or differently positioned analogs.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry and beyond.
Properties
Molecular Formula |
C4H2BrNO2 |
|---|---|
Molecular Weight |
175.97 g/mol |
IUPAC Name |
5-bromo-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C4H2BrNO2/c5-4-3(1-7)6-2-8-4/h1-2H |
InChI Key |
FUJUJWUBTKHYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(O1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
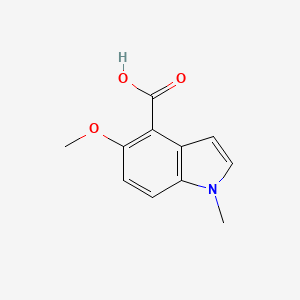
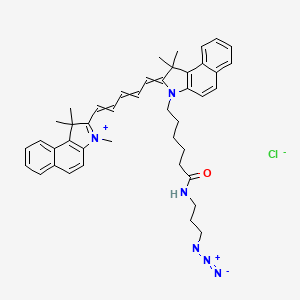
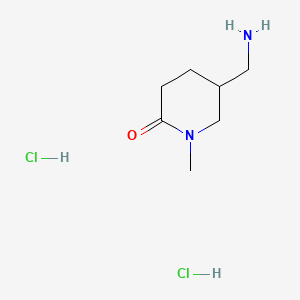
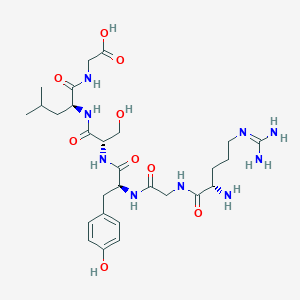
![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
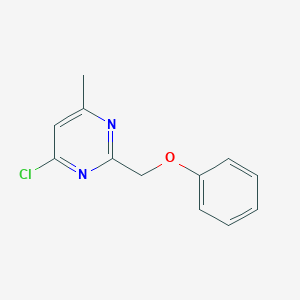
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
